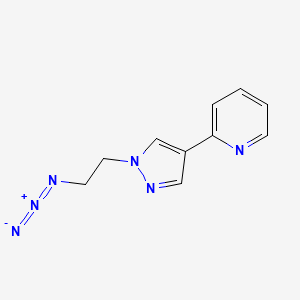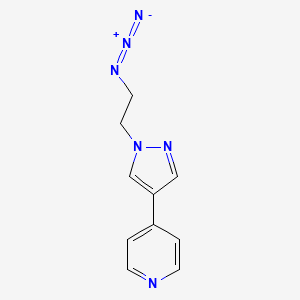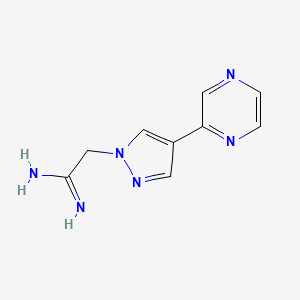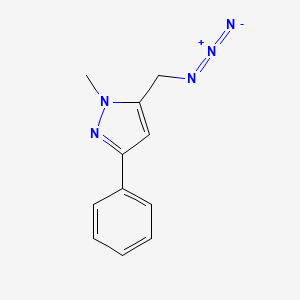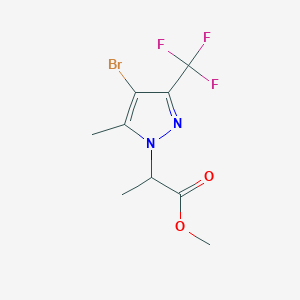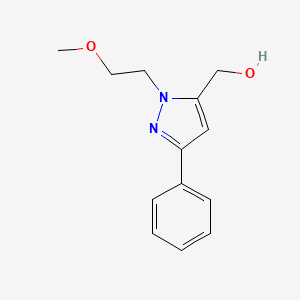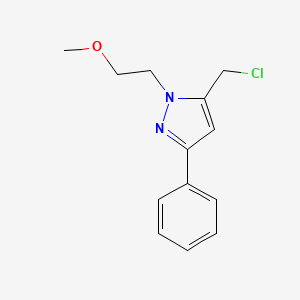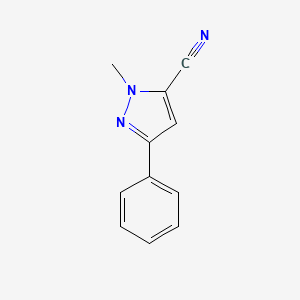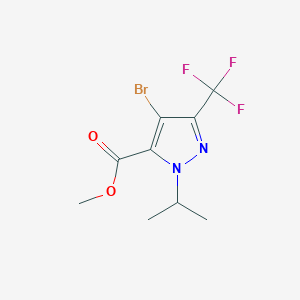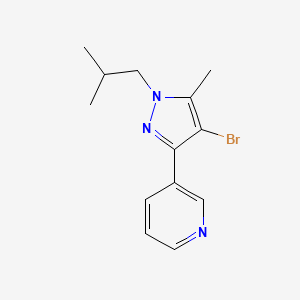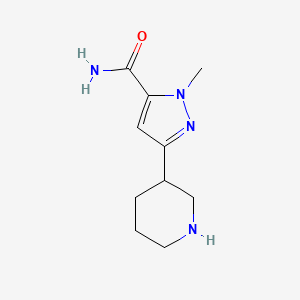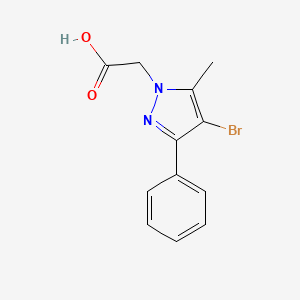
Acide 2-(4-bromo-5-méthyl-3-phényl-1H-pyrazol-1-yl)acétique
Vue d'ensemble
Description
2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a chemical compound belonging to the pyrazole family, characterized by its bromine, methyl, and phenyl groups attached to the pyrazole ring
Applications De Recherche Scientifique
2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Orientations Futures
The future directions for “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by pyrazole derivatives, they could be promising candidates for the development of new therapeutic agents .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is formed through the reaction of hydrazine with β-keto esters or β-diketones.
Bromination: Bromination of the pyrazole core is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Phenylation: The phenyl group is introduced through a reaction with phenylboronic acid or phenyl lithium.
Acetylation: Finally, the acetic acid moiety is introduced using acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Comparaison Avec Des Composés Similaires
2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is structurally similar to other pyrazole derivatives, such as 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine and 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHRIWPNICPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




